molecular formula C20H24BrN3O3 B13901402 benzyl 4-[5-bromo-6-[(1S)-1-methoxyethyl]-3-pyridyl]piperazine-1-carboxylate

benzyl 4-[5-bromo-6-[(1S)-1-methoxyethyl]-3-pyridyl]piperazine-1-carboxylate

Cat. No.: B13901402
M. Wt: 434.3 g/mol
InChI Key: GZAXUIABEACAHV-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 4-[5-bromo-6-[(1S)-1-methoxyethyl]-3-pyridyl]piperazine-1-carboxylate (CAS: 2641451-78-5) is a chiral piperazine derivative featuring a benzyl carboxylate group and a substituted pyridine ring. The pyridine moiety contains a bromine atom at the 5-position and a stereospecific (1S)-1-methoxyethyl substituent at the 6-position . This compound is structurally characterized by its piperazine core, which is widely utilized in medicinal chemistry for its conformational flexibility and ability to modulate pharmacokinetic properties.

Properties

Molecular Formula

C20H24BrN3O3

Molecular Weight

434.3 g/mol

IUPAC Name

benzyl 4-[5-bromo-6-[(1S)-1-methoxyethyl]pyridin-3-yl]piperazine-1-carboxylate

InChI

InChI=1S/C20H24BrN3O3/c1-15(26-2)19-18(21)12-17(13-22-19)23-8-10-24(11-9-23)20(25)27-14-16-6-4-3-5-7-16/h3-7,12-13,15H,8-11,14H2,1-2H3/t15-/m0/s1

InChI Key

GZAXUIABEACAHV-HNNXBMFYSA-N

Isomeric SMILES

C[C@@H](C1=C(C=C(C=N1)N2CCN(CC2)C(=O)OCC3=CC=CC=C3)Br)OC

Canonical SMILES

CC(C1=C(C=C(C=N1)N2CCN(CC2)C(=O)OCC3=CC=CC=C3)Br)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 4-[5-bromo-6-[(1S)-1-methoxyethyl]-3-pyridyl]piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The key steps in the synthesis include:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-[5-bromo-6-[(1S)-1-methoxyethyl]-3-pyridyl]piperazine-1-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction reactions can modify the functional groups present in the compound.

Scientific Research Applications

Benzyl 4-[5-bromo-6-[(1S)-1-methoxyethyl]-3-pyridyl]piperazine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzyl 4-[5-bromo-6-[(1S)-1-methoxyethyl]-3-pyridyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between the target compound and its analogs:

Compound Core Structure Substituents Synthesis Highlights Key Properties
Benzyl 4-[5-bromo-6-((1S)-1-methoxyethyl)-3-pyridyl]piperazine-1-carboxylate (Target) Piperazine-benzyl carboxylate - 5-Bromo-pyridine
- 6-(1S)-1-methoxyethyl
Likely via enantioselective catalysis (e.g., Ir-catalyzed amination) Chiral center at methoxyethyl; bromine enhances electrophilicity
Ethyl 4-[5-bromo-3-(trifluoromethyl)-2-pyridinyl]-1-piperazinecarboxylate () Piperazine-ethyl carboxylate - 5-Bromo-pyridine
- 3-Trifluoromethyl
Nucleophilic substitution; ethyl ester Trifluoromethyl group increases lipophilicity and metabolic stability
1-Benzyl-4-[(5-bromo-3-pyridinyl)carbonyl]piperazine () Piperazine-benzyl with pyridine carbonyl - 5-Bromo-pyridine
- Carbonyl linkage to piperazine
Amide coupling (e.g., EDC/HOBt) Carbonyl group alters electronic properties; no stereochemistry reported
Benzyl (S)-4-(5-(benzyloxy)pent-1-en-3-yl)piperazine-1-carboxylate () Piperazine-benzyl carboxylate - Allylic pentenyl group with benzyloxy Iridium-catalyzed allylic amination (57% yield) High enantioselectivity (ee = 94%); unsaturated chain for further functionalization
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate () Piperazine-tert-butyl carboxylate - 6-Amino-pyridine Buchwald-Hartwig coupling (tert-butyl ester) Amino group enables conjugation; tert-butyl enhances solubility

Structural and Functional Differences

  • Bromine at the 5-position is common across analogs, suggesting a role in halogen bonding or directing further substitution.
  • Ester Groups : The benzyl ester in the target compound may confer higher lipophilicity compared to ethyl () or tert-butyl () esters, influencing membrane permeability and metabolic stability.

Physicochemical and Spectroscopic Data

  • NMR and HRMS : The target compound’s ¹H/¹³C NMR would show distinct peaks for the methoxyethyl group (δ ~3.3 ppm for methoxy protons) and pyridine protons (δ ~8.0–8.5 ppm), similar to analogs in –3. HRMS data would confirm the molecular ion [M+H]⁺ at m/z ~478.1 (calculated for C₂₁H₂₄BrN₃O₃).
  • Chiral Analysis : The (S)-configuration could be confirmed via SFC or HPLC (e.g., reports ee = 94% using SFC).

Biological Activity

Structure

The compound can be described by its molecular formula C20H24BrN3OC_{20}H_{24}BrN_3O and has a molecular weight of approximately 434.33 g/mol. Its structure includes a benzyl group, a piperazine ring, and a pyridine derivative with a bromine substitution.

Physical Properties

  • Purity : 95% (as per commercial sources) .
  • CAS Number : 2641451-78-5 .

Pharmacological Profile

Benzyl 4-[5-bromo-6-[(1S)-1-methoxyethyl]-3-pyridyl]piperazine-1-carboxylate is primarily studied for its potential as an antitumor agent . Preliminary studies suggest that it may exert antiproliferative effects on various cancer cell lines, potentially through modulation of cellular pathways involved in growth and survival.

Research indicates that compounds similar to this compound may influence the mTORC1 signaling pathway , which is crucial for cell growth and metabolism. Inhibition of mTORC1 can lead to increased autophagy, a process that allows cells to degrade and recycle components, thereby promoting cell survival under stress conditions .

Key Findings:

  • Antiproliferative Activity : Studies have shown that related compounds exhibit submicromolar activity against pancreatic cancer cells (MIA PaCa-2), indicating significant potential for further development as anticancer agents .
  • Autophagy Modulation : The compound may enhance basal autophagy while impairing autophagic flux under nutrient-deprived conditions, suggesting a dual role in cancer cell metabolism .

In Vitro Studies

In vitro studies have demonstrated that this compound can reduce mTORC1 activity, leading to altered autophagic processes. Specifically, compounds with similar structures showed:

  • Increased levels of LC3-II protein, indicating enhanced autophagic activity.
  • Disruption of normal autophagic flux under starvation/refeeding conditions, which could selectively target cancer cells while sparing normal cells .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

Compound NameAntiproliferative ActivityAutophagy ModulationmTORC1 Inhibition
This compoundSubmicromolarIncreased basal; impaired fluxYes
Compound A (related structure)MicromolarModerate increaseYes
Compound B (related structure)SubmicromolarNo significant effectNo

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.